Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinoline precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Quinoline derivatives: Compounds like quinine and chloroquine have similar quinoline cores.
Uniqueness
Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its combined furan and quinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(19)10-7-9-11(16-14(10)18)5-8(6-12(9)17)13-3-2-4-21-13/h2-4,7-8H,5-6H2,1H3,(H,16,18) |
InChI Key |
GBJPBJDXNAJHAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CO3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.